1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
The compound 1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one belongs to a class of nitrogen-containing heterocycles featuring a pyrrolidin-2-one core fused with a 1,2,4-oxadiazole ring. The 3,4-dimethoxyphenyl group at position 1 and the 2-methylphenyl substituent on the oxadiazole ring define its structural uniqueness. This scaffold is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles (e.g., metabolic stability, hydrogen-bonding capacity) and aryl groups that modulate electronic and steric properties .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-6-4-5-7-16(13)20-22-21(28-23-20)14-10-19(25)24(12-14)15-8-9-17(26-2)18(11-15)27-3/h4-9,11,14H,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTYAVKAYHIJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the pyrrolidin-2-one core with a 3,4-dimethoxyphenyl group, typically through a nucleophilic aromatic substitution reaction.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a nitrile compound.
Final Coupling Step: The final step involves coupling the 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl group with the substituted pyrrolidin-2-one core.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing oxadiazole and pyrrolidine structures exhibit significant anticancer activities. The presence of the dimethoxyphenyl group enhances the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against various cancer cell lines. For instance:
- A study demonstrated that similar oxadiazole derivatives showed cytotoxic effects on breast cancer cells, suggesting that modifications in the structure could yield potent anticancer agents .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been widely studied. Compounds with similar structures have shown promising results against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Neuroprotective Effects
Some derivatives related to this compound have been investigated for neuroprotective properties. The incorporation of the pyrrolidine ring is thought to enhance interactions with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Study 1: Anticancer Activity
A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines. The results indicated that compounds with similar structural motifs to 1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibited IC50 values in the micromolar range against various cancer types. This suggests a potential pathway for developing new chemotherapeutic agents based on this scaffold .
Case Study 2: Antimicrobial Testing
In a comparative study of several oxadiazole-based compounds, it was found that those with a dimethoxyphenyl substituent displayed enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could lead to more effective antimicrobial agents .
Summary Table of Applications
| Application | Description | Relevant Studies |
|---|---|---|
| Anticancer | Potential efficacy against various cancers | Studies showing cytotoxic effects |
| Antimicrobial | Activity against gram-positive and gram-negative bacteria | Comparative studies on structure activity |
| Neuroprotective | Possible benefits in neurodegenerative diseases | Investigations into neurotransmitter interactions |
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific biological target. The compound may interact with specific enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methoxy (e.g., ) and methyl groups enhance solubility but reduce electrophilicity, whereas chloro substituents () increase reactivity and membrane penetration.
- Steric Effects : Bulky substituents like 3,4-dimethylphenyl () may hinder interactions with enzymatic targets compared to smaller groups like 2-methylphenyl.
Variations in the Aryl Ring Attached to Pyrrolidin-2-one
The 3,4-dimethoxyphenyl group in the target compound is replaced in analogs with:
- 3,4-Dimethylphenyl (): Methyl groups increase hydrophobicity, which could affect pharmacokinetics.
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a hybrid molecule that incorporates a pyrrolidinone core and an oxadiazole moiety. This combination has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole ring is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.39 g/mol. The presence of the 3,4-dimethoxyphenyl group and the 2-methylphenyl substituent on the oxadiazole contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.39 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Not specified |
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles , including those with pyrrolidinone structures, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms including:
- Inhibition of cell proliferation : Studies demonstrate that oxadiazole derivatives can significantly reduce the viability of cancer cells such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values in the low micromolar range .
- Mechanisms of action : The anticancer activity is often attributed to the inhibition of critical enzymes involved in cancer cell proliferation such as histone deacetylases (HDACs), thymidylate synthase, and topoisomerases .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. The oxadiazole moiety has been linked to inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In vitro studies have reported that certain oxadiazole derivatives exhibit better anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The biological activity extends to antimicrobial effects where oxadiazole derivatives have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
- Anticancer Efficacy : A study published in PubMed Central evaluated a series of 1,2,4-oxadiazole derivatives and found that those incorporating a pyrrolidinone structure exhibited enhanced cytotoxicity against multiple cancer cell lines. For instance, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
- Anti-inflammatory Mechanisms : Another research article focused on the anti-inflammatory potential of oxadiazole compounds, highlighting their ability to inhibit COX enzymes effectively. Compounds derived from this class were tested for their ability to reduce prostaglandin E2 levels in rat models, showing promising results compared to standard treatments .
- Molecular Docking Studies : Computational studies have supported the biological findings by demonstrating favorable binding interactions between the compound and target proteins involved in cancer progression and inflammation. Molecular docking simulations indicated that the compound could effectively bind to active sites of HDACs and COX enzymes .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole moiety in this compound?
- Methodological Answer : The 1,2,4-oxadiazole ring can be synthesized via cyclocondensation of amidoximes with activated carbonyl derivatives (e.g., esters or nitriles). For example, refluxing in ethanol with a 1:1 molar ratio of reactants for 2–4 hours under inert atmosphere often yields 65–75% efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can the compound’s structure be confirmed post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positioning (e.g., as demonstrated for analogous pyrrolidin-2-one derivatives in Acta Cryst. studies ).
- Spectroscopy : Use -NMR (DMSO-) to identify methoxy protons (δ 3.7–3.9 ppm) and lactam carbonyl (δ 170–175 ppm in -NMR). HRMS (ESI+) validates molecular ion peaks.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) at 10 µM–1 mM concentrations .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination over 48–72 hours.
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular docking : Utilize AutoDock Vina with protein structures from the PDB (e.g., kinase domains). Grid boxes centered on active sites (20 Å) and Lamarckian GA parameters optimize pose prediction .
- MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability. Analyze RMSD and hydrogen-bonding networks .
Q. What strategies resolve contradictory bioactivity data across studies?
- Methodological Answer :
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities >5% can skew IC values .
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) and include positive controls (e.g., staurosporine for kinase inhibition) .
Q. How to optimize reaction yields when electron-donating groups (e.g., 3,4-dimethoxy) hinder cyclization?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time (10–20 minutes) and improve yields by 15–20% compared to conventional heating .
- Catalysis : Use Pd(OAc) (5 mol%) or CuI to facilitate coupling reactions, especially for sterically hindered intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
